N-cyclopentyl-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide N-cyclopentyl-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9677700
InChI: InChI=1S/C16H21N5O2/c1-11-9-12(2)21(18-11)14-7-8-16(23)20(19-14)10-15(22)17-13-5-3-4-6-13/h7-9,13H,3-6,10H2,1-2H3,(H,17,22)
SMILES: CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3CCCC3)C
Molecular Formula: C16H21N5O2
Molecular Weight: 315.37 g/mol

N-cyclopentyl-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

CAS No.:

Cat. No.: VC9677700

Molecular Formula: C16H21N5O2

Molecular Weight: 315.37 g/mol

* For research use only. Not for human or veterinary use.

N-cyclopentyl-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide -

Specification

Molecular Formula C16H21N5O2
Molecular Weight 315.37 g/mol
IUPAC Name N-cyclopentyl-2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetamide
Standard InChI InChI=1S/C16H21N5O2/c1-11-9-12(2)21(18-11)14-7-8-16(23)20(19-14)10-15(22)17-13-5-3-4-6-13/h7-9,13H,3-6,10H2,1-2H3,(H,17,22)
Standard InChI Key AIPCWTOVLNTXNR-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3CCCC3)C
Canonical SMILES CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3CCCC3)C

Introduction

Synthesis Methods

The synthesis of N-cyclopentyl-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves several steps, including the formation of the pyridazine and pyrazole rings, followed by the introduction of the acetamide group. Common methods include condensation reactions and nucleophilic substitutions.

StepReaction ConditionsReagents
1. Formation of Pyrazole RingHeating in ethanol3,5-Dimethyl-1H-pyrazole, appropriate aldehyde
2. Formation of Pyridazine RingCondensation with hydrazine derivativesAppropriate aldehyde or ketone
3. Introduction of Acetamide GroupReaction with cyclopentylamine and chloroacetyl chlorideCyclopentylamine, chloroacetyl chloride

Biological Activities

While specific biological activities of N-cyclopentyl-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide are not well-documented, compounds with similar structures have shown potential as anti-inflammatory agents, antimicrobial agents, or even as modulators of various enzymes.

Potential ActivityMechanismRelevance
Anti-inflammatoryInhibition of inflammatory pathwaysPotential therapeutic use in inflammatory diseases
AntimicrobialInterference with microbial metabolic processesPotential use in treating infections

Research Findings

Research on this compound is limited, but studies on similar pyrazolylpyridazinyl derivatives suggest promising pharmacological profiles. These compounds often exhibit good bioavailability and safety profiles, making them candidates for further drug development.

StudyFindingsImplications
In Vitro Antimicrobial AssaysSome derivatives show significant antimicrobial activityPotential for development as antimicrobial drugs
In Vivo Toxicity StudiesGenerally well-tolerated in animal modelsIndicates safety for potential human use

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